[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
Description
This compound is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) at position 5. The substituent at position 2 consists of a tert-butoxycarbonyl (Boc)-protected aminomethyl group (-CH₂NHBoc). The carboxylic acid at position 5 contributes to solubility in its ionized form, balancing the compound’s overall hydrophobicity.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-18(17-19-10-16(24-17)12-5-2-1-3-6-12)23-11-13-9-15(25-20-13)14-7-4-8-22-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGLFTORIURRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate typically involves a multi-step process. One common method is the Van Leusen reaction, which involves the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC). This reaction yields oxazoles containing the pertinent heterocyclic systems . Additionally, the synthesis of isoxazole derivatives can be achieved through the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in materials synthesis and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity (logP):
- Solubility:
- Acidity (pKa):
- The target’s carboxylic acid pKa is influenced by electron-withdrawing -CF₃ at position 4 (~pKa ≈ 3.5–4.0). Ortho -CF₃ (e.g., 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid) further lowers pKa to ~2.8–3.2 .
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features two oxazole rings and a furan moiety, contributing to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of This compound are summarized below.
Anticancer Activity
Recent studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to This compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 0.12 - 2.78 | |
| U937 (Leukemia) | < 10 |
These results indicate that the compound may have potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have reported moderate to good activity against various bacterial strains:
| Microorganism | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Candida albicans | 16.69 |
These findings suggest that the compound could be developed into an antimicrobial agent.
The mechanisms by which This compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.
- Apoptosis Induction: The compound has been shown to increase the expression of pro-apoptotic proteins like p53 and activate caspase pathways in cancer cells.
- Enzyme Inhibition: Some oxazole derivatives are known to inhibit key enzymes involved in metabolic pathways related to cancer progression.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxazole derivatives, [5-(furan-2-y)-1,2-oxazol-3-y]methyl 5-phenyloxazole exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of oxazole derivatives found that this specific compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What multi-step synthetic routes are recommended for synthesizing [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step routes, with the Van Leusen reaction being a key step for oxazole ring formation. Tosylmethyl isocyanide (TOSMIC) reacts with furan derivatives under controlled conditions (e.g., ethanol solvent, 60–80°C) to form the isoxazole core. Subsequent esterification or carboxylation steps introduce the phenyl-oxazole moiety. Optimizing reaction parameters (solvent polarity, temperature, and catalyst loading) is critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for distinguishing furan, oxazole, and phenyl protons .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and aromatic C-H bending .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with β=100.571° for structurally similar oxazoles) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>97% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Yield discrepancies often arise from variations in substrate activation (e.g., pre-functionalization of furan rings) or catalytic systems (e.g., Lewis acids vs. Brønsted acids). Systematic comparison using Design of Experiments (DoE) frameworks can isolate critical variables. For example:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent (polarity) | DMF vs. THF | ±15% yield |
| Temperature | 60°C vs. 80°C | +20% at 80°C |
| Catalyst Loading | 5 mol% vs. 10 mol% | +12% at 10 mol% |
Combining automated synthesis platforms (e.g., Chemspeed) with real-time HPLC monitoring enhances reproducibility .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The furan and oxazole rings engage in π-π stacking with aromatic residues (e.g., Tyr355 in COX-2), while the ester group may form hydrogen bonds .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP (lipophilicity) and topological polar surface area (TPSA) to correlate structure with antimicrobial or anti-inflammatory activity. For example:
| Compound Derivative | LogP | TPSA (Ų) | IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound | 2.8 | 85.7 | 12.3 |
| 4-Fluoro Analog | 3.1 | 82.4 | 8.9 |
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .
Q. How to design experiments to study the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases). Vary substrate concentration to determine competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Site-Directed Mutagenesis : Modify key residues (e.g., Ser530 in COX-2) to validate binding hypotheses from docking studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Stability studies in buffers (pH 2–10) reveal:
- Acidic Conditions (pH < 4) : Ester hydrolysis dominates, forming 5-phenyl-1,3-oxazole-2-carboxylic acid (t₁/₂ = 2 h at pH 2).
- Basic Conditions (pH > 8) : Oxazole ring opening occurs via nucleophilic attack (t₁/₂ = 30 min at pH 10).
Contradictions arise from differing assay matrices (e.g., aqueous vs. organic solvents). Use HPLC-MS to track degradation products and validate pathways .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar oxazole derivatives in terms of bioactivity?
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Parent Compound | Furan-oxazole-ester | Antimicrobial (MIC = 8 µg/mL) |
| 5-(4-Methylphenyl) Oxazole | Phenyl substitution | Anticancer (IC₅₀ = 15 µM) |
| Furan-2-Carboxylic Acid | Lacks oxazole moiety | Anti-inflammatory |
The parent compound’s dual heterocyclic system enhances target affinity compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
